![molecular formula C13H8F3NO3 B183232 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid CAS No. 36701-89-0](/img/structure/B183232.png)
2-[3-(Trifluoromethyl)phenoxy]nicotinic acid
Overview
Description
2-[3-(Trifluoromethyl)phenoxy]nicotinic acid is a chemical compound with the molecular formula C13H8F3NO3 and a molecular weight of 283.20 g/mol . It is known for its unique structure, which includes a trifluoromethyl group attached to a phenoxy ring, which is further connected to a nicotinic acid moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid typically involves the reaction of 2-chloronicotinic acid with 3-trifluoromethylphenol . The reaction is carried out under specific conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-chloronicotinic acid and 3-trifluoromethylphenol.
Reaction Conditions: The reaction is usually conducted in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).
Procedure: The mixture is heated to a specific temperature, typically around 100-120°C, for several hours to facilitate the reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenoxy]nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Photocatalytic Reactions: It is used in the preparation of difluoroalkylarenes via photocatalytic alkylation with alkenes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Photocatalysts like titanium dioxide for photocatalytic reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, photocatalytic alkylation can yield difluoroalkylarenes .
Scientific Research Applications
Chemical Overview
- IUPAC Name : 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid
- Molecular Formula : C13H8F3NO3
- Molecular Weight : 283.20 g/mol
- PubChem CID : 215891
Herbicide Development
This compound is recognized as a metabolite of diflufenican, a widely used herbicide. Its role in controlling various weeds makes it significant in agricultural practices. The compound exhibits properties that enhance herbicidal efficacy, particularly against resistant weed species.
Targeted Weeds | Application Rate (g/ha) |
---|---|
Wild radish | 50-100 |
Wild turnip | 50-100 |
Hedge mustard | 50-100 |
Diflufenican's application rates can be reduced when used in mixtures, showcasing the versatility and effectiveness of compounds like this compound in integrated weed management strategies .
Environmental Transformation
As an environmental transformation product of diflufenican, this compound is also studied for its persistence and degradation pathways in ecosystems. Understanding these pathways is crucial for assessing the environmental impact of herbicides and developing safer agricultural practices .
Drug Development
The trifluoromethyl group is known to enhance the pharmacological properties of compounds. Research indicates that compounds containing this group can exhibit improved potency and selectivity in various biological assays. For instance, studies have shown that trifluoromethyl-containing compounds can significantly inhibit enzyme activities related to disease pathways .
Potential Therapeutic Uses
Recent investigations into trifluoromethyl-substituted compounds highlight their potential in treating conditions such as cancer and neurodegenerative diseases. The unique electronic properties of the trifluoromethyl group may contribute to better interaction with biological targets, leading to more effective therapies.
Case Study 1: Efficacy Against Resistant Weeds
A study conducted on the efficacy of diflufenican and its metabolites, including this compound, demonstrated substantial control over multiple herbicide-resistant weed populations. The research emphasized the importance of this compound in developing sustainable agricultural solutions .
Case Study 2: Pharmacokinetic Studies
Pharmacokinetic studies of trifluoromethyl-containing drugs have shown enhanced absorption and bioavailability compared to their non-fluorinated counterparts. This property is particularly relevant for drugs targeting complex diseases where effective systemic delivery is critical .
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-6-(trifluoromethyl)nicotinic acid
- 6-Methyl-4-(trifluoromethyl)nicotinic acid
- 2-Amino-5-(trifluoromethyl)nicotinic acid
Uniqueness
2-[3-(Trifluoromethyl)phenoxy]nicotinic acid is unique due to its specific trifluoromethyl substitution on the phenoxy ring, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
2-[3-(Trifluoromethyl)phenoxy]nicotinic acid, with the molecular formula C13H8F3NO3, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its trifluoromethyl group, which significantly influences its biological activity and chemical properties. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on recent research findings.
- Molecular Weight : 283.20 g/mol
- IUPAC Name : 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid
- CAS Number : 36701-89-0
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloronicotinic acid with 3-trifluoromethylphenol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions usually require heating to temperatures between 100-120°C for several hours to achieve the desired product.
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key areas of research include:
- Cellular Proliferation : Studies indicate that this compound can influence cellular proliferation pathways, potentially acting as an inhibitor or activator depending on the context.
- Apoptosis : The compound has been shown to affect apoptotic pathways, which are crucial for maintaining cellular homeostasis and preventing uncontrolled cell growth.
- Receptor Interaction : The trifluoromethyl group enhances the compound's binding affinity to specific receptors, potentially leading to increased potency in therapeutic applications .
Pharmacological Potential
Research has highlighted several pharmacological activities associated with this compound:
- Antidepressant-like Effects : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter systems .
- Anti-inflammatory Activity : The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.
- Antitumor Activity : Some studies have reported that derivatives of nicotinic acid can exhibit antitumor properties, suggesting a potential role for this compound in cancer therapy.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
2-Hydroxy-6-(trifluoromethyl)nicotinic acid | Hydroxy derivative | Antidepressant-like effects |
6-Methyl-4-(trifluoromethyl)nicotinic acid | Methyl derivative | Anti-inflammatory properties |
2-Amino-5-(trifluoromethyl)nicotinic acid | Amino derivative | Potential antitumor activity |
Case Studies
Recent studies have provided insights into the biological effects of this compound:
- Study on Neurotransmitter Modulation : A study published in MDPI explored how fluorinated compounds influence serotonin uptake. The inclusion of the trifluoromethyl group was found to enhance inhibitory effects on serotonin transporters, indicating potential antidepressant activity .
- Anti-inflammatory Mechanism Investigation : Another research article examined the anti-inflammatory effects of nicotinic acid derivatives. It was found that these compounds could significantly reduce pro-inflammatory cytokine production in vitro, suggesting therapeutic potential for inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 2-chloronicotinic acid derivatives and 3-(trifluoromethyl)phenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Alternative routes include Ullmann coupling or microwave-assisted synthesis for improved yields .
- Optimization : Reaction parameters such as temperature, solvent polarity, and catalyst choice (e.g., CuI for Ullmann coupling) significantly impact yield. Use HPLC or LC-MS to monitor intermediate formation and purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Chromatography :
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanism of this compound formation?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate activation energies for SNAr pathways to identify rate-limiting steps. Compare computed transition states with experimental kinetic data .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction efficiency. Pair simulations with empirical Arrhenius plots to validate solvent choice .
Q. What strategies are effective for structure-activity relationship (SAR) studies of nicotinic acid derivatives containing trifluoromethyl groups?
Methodological Answer:
- Bioisosteric Replacement : Substitute the trifluoromethyl group with -CF₂H or -OCF₃ to assess electronic effects on biological activity (e.g., enzyme inhibition).
- In Vitro Assays : Test derivatives against COX-2 or PDE4 enzymes, using niflumic acid (a structurally related compound) as a positive control .
- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. How should researchers resolve contradictions in reported biological activity data for trifluoromethyl-substituted nicotinic acids?
Methodological Answer:
- Meta-Analysis : Aggregate data from peer-reviewed studies and apply statistical tools (e.g., Cochran’s Q test) to identify heterogeneity sources (e.g., assay protocols, cell lines) .
- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., fixed pH, ATP concentration in kinase assays) to isolate variables .
Q. What advanced analytical methods address challenges in detecting trace impurities or stereochemical isomers in this compound?
Methodological Answer:
- Chiral HPLC : Resolve enantiomers using a Chiralpak IG-U column with hexane/isopropanol (90:10) to detect <0.5% impurities .
- ²⁹F NMR : Leverage the trifluoromethyl group’s distinct chemical shift (-60 to -70 ppm) to identify fluorinated byproducts .
- X-ray Crystallography : Confirm stereochemistry and crystal packing effects on stability .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)8-3-1-4-9(7-8)20-11-10(12(18)19)5-2-6-17-11/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRGOFGSXWAVNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60957940 | |
Record name | 2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60957940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36701-89-0 | |
Record name | 2-[3-(Trifluoromethyl)phenoxy]-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36701-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 2-(3-(trifluoromethyl)phenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036701890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60957940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarboxylic acid, 2-[3-(trifluoromethyl)phenoxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.